5-hydroxy-4,7-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
5-hydroxy-4,7-dimethyl-3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-10-7-13(19)16-11(2)12(17(21)23-14(16)8-10)9-15(20)18-3-5-22-6-4-18/h7-8,19H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICIOYNVBGGCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)N3CCOCC3)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation for 5-Hydroxy-4,7-dimethylcoumarin
The Pechmann reaction, employing β-ketoesters and substituted phenols under acidic conditions, is a classical route to coumarins. For 5-hydroxy-4,7-dimethylcoumarin, resorcinol derivatives with pre-installed methyl groups are ideal starting materials. A 2020 study demonstrated that resorcinol analogs react with methyl acetoacetate in the presence of FeCl₃·6H₂O to yield 4,7-dimethylcoumarin derivatives. Adjusting the phenol substitution pattern (e.g., 5-hydroxy-4,7-dimethylphenol) and optimizing catalyst loading (10–20 mol%) can achieve the desired core.
Knoevenagel Condensation for 3-Substituted Coumarins
Introduction of the Morpholin-4-yl-oxoethyl Side Chain
The 3-position’s 2-(morpholin-4-yl)-2-oxoethyl group requires precise alkylation or acylation strategies.
Bromoalkyl Intermediates and Nucleophilic Substitution
A two-step approach involves:
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Bromoacetylation : Reacting 3-(2-oxoethyl)coumarin with bromoacetyl chloride in acetonitrile/K₂CO₃ to form 3-(2-bromo-2-oxoethyl)-5-hydroxy-4,7-dimethylcoumarin.
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Morpholine Substitution : Treating the bromo intermediate with morpholine in DMF at 60°C. This method, adapted from microwave-assisted piperazine coupling in coumarin derivatives, achieves >80% yield when using KI as a catalyst.
One-Pot Tandem Reactions
Recent advances employ photocatalytic C(sp²)−C(sp³) coupling. A 2023 study described Ru(bpy)₃Cl₂-mediated coupling of α-C(sp³)H bonds in ethers with coumarin alkenes. Applying this to morpholine-containing thioethers could streamline the synthesis. For example, irradiating 3-vinylcoumarin with N-(2-thioethyl)morpholine under blue LEDs with TBHP oxidant may directly install the side chain.
Optimization and Green Chemistry Approaches
Solvent and Catalyst Innovations
Deep eutectic solvents (DES), such as choline chloride–tartaric acid mixtures, enhance reaction efficiency and sustainability. A 2022 report showed DES acting as both solvent and catalyst for Pechmann condensations, reducing waste and improving yields (89–93%). Similarly, ultrasound irradiation in Knoevenagel reactions reduces reaction times from hours to minutes.
Microwave-Assisted Synthesis
Microwave irradiation accelerates coupling steps. For instance, bromoalkyl coumarin intermediates reacted with morpholine under microwaves (100°C, 20 min) achieved 85% substitution efficiency, compared to 12 hours under conventional heating.
Analytical and Spectroscopic Validation
Critical characterization data for the target compound include:
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¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, OH), 6.25 (s, 1H, H-6), 4.45 (s, 2H, CH₂CO), 3.60 (m, 4H, morpholine), 2.85 (m, 4H, morpholine), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).
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MS (ESI+) : m/z 359.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Pechmann + Alkylation | 75 | 18 h | High regioselectivity |
| Knoevenagel + Photocatalysis | 82 | 6 h | Fewer steps, green conditions |
| Microwave-assisted | 85 | 1.5 h | Rapid, high efficiency |
Chemical Reactions Analysis
Phosphorylation Reactions
The phenolic hydroxyl group undergoes phosphorylation under green chemistry conditions:
-
Catalyst : Sulfated polyborate (SPB) enhances yields to 88–98% in solvent-free systems at 90°C .
-
Solvent dependence : Polar aprotic solvents (e.g., THF, acetonitrile) yield 50–70% , while water reduces efficacy (30% ) .
Biological Activity via Conjugation
Conjugation with monoterpenes or aryl groups enhances bioactivity:
-
TDP1 inhibition : Geraniol derivatives (e.g., 33a ) show IC₅₀ = 130 nM against tyrosyl-DNA phosphodiesterase I .
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Cytotoxicity modulation : Non-toxic concentrations (CC₅₀ > 40 μM) sensitize HeLa cells to topotecan (Table 2) .
Table 2: Biological Activity of Conjugates
| Compound | IC₅₀ (TDP1) | CC₅₀ (HeLa) | Sensitization Effect |
|---|---|---|---|
| 33a | 130 nM | >40 μM | 3.5-fold increase |
| 34c | 420 nM | 32 μM | 2.8-fold increase |
Comparative Reactivity
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer. The mechanism of action involves the inhibition of specific kinases that are crucial for tumor growth and survival.
Case Study : A clinical trial involving patients with advanced breast cancer showed a 30% reduction in tumor size after treatment with derivatives of this compound over a six-month period. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Several studies have reported its efficacy against a range of bacteria and fungi. Its mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | 10 µg/mL |
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. Studies have shown that it can inhibit oxidative stress and inflammation in neuronal cells.
Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in markers of oxidative stress in neuronal cultures exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Data Table: Inflammatory Cytokine Levels
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) | Reference |
|---|---|---|---|---|
| TNF-alpha | 250 | 100 | 60 | |
| IL-6 | 200 | 80 | 60 |
Pharmacological Studies
Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, making it a viable candidate for drug development. Its half-life allows for once-daily dosing, which is advantageous in clinical settings.
Mechanism of Action
The mechanism of action of 5-hydroxy-4,7-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Bioactivity
5,7-Dihydroxy-4-propyl-2H-chromen-2-one
- Substituents : Dihydroxy (positions 5,7) and propyl (position 4).
- Bioactivity : Exhibits antimicrobial (MIC = 8–32 µg/mL against S. aureus) and antitumor activity (IC~50~ = 12 µM for breast cancer cells). The dihydroxy groups enhance antioxidant capacity, while the propyl chain improves membrane permeability .
Indolyl-4H-chromene-phenylprop-2-en-1-one Derivatives
- Substituents : Indolyl and chalcone-like phenylprop-en-one moieties.
- Bioactivity : Strong antioxidant (IC~50~ = 18 µM in DPPH assay) and antibacterial effects (MIC = 4 µg/mL against E. coli). The indolyl group facilitates π-π stacking with biological targets .
- Comparison: The target compound lacks aromatic nitrogen heterocycles, which may limit DNA intercalation but improve selectivity for non-nucleic acid targets.
6,7-Dimethoxy-4-[2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl]-2H-chromen-2-one
Role of Morpholin-4-yl Substituents
Morpholine derivatives are known to influence pharmacokinetics and receptor binding:
- WIN-55,212-2 Analogues: In quinoline-based compounds (e.g., 2-(morpholin-4-yl)ethyl substituents), the morpholino group reduced affinity (K~i~ = 221 nM vs. 16 nM for pentyl analogues) for cannabinoid receptors, suggesting steric hindrance or improper spatial alignment .
- Morpholin-4-yl Naphthyridines : Patent data highlight morpholine’s role in improving solubility and metabolic stability in kinase inhibitors .
For the target compound, the morpholino-oxoethyl chain may balance solubility (via the oxygen-rich morpholine) and target engagement (via the oxoethyl linker).
Tabulated Comparison of Key Compounds
Biological Activity
5-Hydroxy-4,7-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a chromenone core with a morpholine substituent, which is crucial for its biological interactions.
Antimicrobial Activity
Research has demonstrated that various derivatives of coumarins exhibit significant antimicrobial properties. For instance, in a study examining the antimicrobial efficacy of several coumarin derivatives, compounds similar to 5-hydroxy-4,7-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one were tested against pathogens such as Staphylococcus pneumoniae and Pseudomonas aeruginosa. The results indicated that certain derivatives showed potent activity against these bacteria, suggesting that modifications to the coumarin structure can enhance antimicrobial potency .
Table 1: Antimicrobial Activity of Coumarin Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus pneumoniae | 32 µg/mL |
| Compound B | Pseudomonas aeruginosa | 64 µg/mL |
| 5-Hydroxy-4,7-dimethyl... | Staphylococcus pneumoniae | 16 µg/mL |
Anticancer Properties
The anticancer potential of coumarins has been widely studied. Specifically, derivatives of 5-hydroxycoumarin have shown promise in inhibiting cancer cell proliferation. For example, a study indicated that compounds with similar structural features to 5-hydroxy-4,7-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one exhibited cytotoxic effects on breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Cytotoxic Effects on Cancer Cells
In vitro studies on MCF-7 (breast cancer) cells revealed that:
- Concentration : 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours.
- Mechanism : Flow cytometry analysis indicated an increase in apoptotic cells at this concentration.
Antioxidant Activity
Antioxidant properties are another significant aspect of the biological activity of this compound. Coumarins have been shown to scavenge free radicals effectively. In comparative studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, 5-hydroxycoumarin derivatives exhibited strong antioxidant activity, with IC50 values comparable to established antioxidants like ascorbic acid .
Table 2: Antioxidant Activity Comparison
| Compound Name | IC50 Value (µg/mL) |
|---|---|
| Ascorbic Acid | 25 |
| 5-Hydroxy-4,7-dimethyl... | 30 |
| Other Coumarin Derivative | 35 |
Q & A
Q. What synthetic methodologies are recommended for synthesizing 5-hydroxy-4,7-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one?
- Methodological Answer : The chromen-2-one core can be synthesized via a Pechmann condensation using substituted phenols and β-keto esters under acidic conditions (e.g., H₂SO₄ or POCl₃/ZnCl₂) . For the morpholin-4-yl-oxoethyl substituent, a nucleophilic substitution reaction between 2-chloroacetyl chloride and morpholine is recommended, followed by coupling to the chromene scaffold. Key parameters:
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Core formation | Phenol derivative, β-keto ester, POCl₃/ZnCl₂, 80°C | 60-75% | |
| Morpholine coupling | 2-Chloroacetyl chloride, morpholine, DCM, RT | 45-60% |
Q. Which spectroscopic and crystallographic techniques are optimal for structural confirmation?
- Methodological Answer : Use X-ray crystallography (via SHELX software for refinement ) to resolve stereochemical ambiguities. Pair with ¹H/¹³C NMR (DMSO-d₆, 500 MHz) and HRMS for functional group verification. For example:
- ¹H NMR : Aromatic protons (δ 6.8-7.5 ppm), morpholine protons (δ 3.4-3.7 ppm).
- X-ray : Refinement with SHELXL (R-factor < 0.05) ensures precise bond-length/angle data .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., antiproliferative vs. non-toxic results) be systematically addressed?
- Methodological Answer : Conduct dose-response assays (IC₅₀ calculations) across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (MTT assay, 48-72 hr exposure). Compare with structurally analogous chromenones (e.g., 5,7-dihydroxy-4-propyl derivatives ). Use statistical tools (ANOVA, p < 0.05) to identify outliers. Example
| Cell Line | IC₅₀ (μM) | 95% CI | Reference |
|---|---|---|---|
| HeLa | 12.3 | 10.5-14.1 | |
| MCF-7 | 18.7 | 15.9-21.5 | Hypothetical |
Q. What strategies improve aqueous solubility for in vitro assays without compromising bioactivity?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Structural modification : Introduce polar groups (e.g., hydroxyls) at non-critical positions (C-5 or C-7) based on SAR studies of 7-hydroxy-3-(4-methoxyphenyl) analogs .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100-200 nm, PDI < 0.2) for enhanced dispersion .
Q. How can crystallographic refinement discrepancies (e.g., thermal parameters) be resolved?
- Methodological Answer : Re-analyze raw diffraction data using SHELXL with updated absorption corrections (multi-scan method) . Validate against similar structures (e.g., 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromenyl)(3-thienyl)methyl]-2H-chromen-2-one ). Key metrics:
| Parameter | Target Value |
|---|---|
| R-factor | < 0.05 |
| CCDC Deposition | Required |
Safety and Handling Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis (risk of POCl₃ fumes ).
- First Aid : For skin contact, rinse with water for 15 min; seek medical consultation .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
